![molecular formula C15H10F3N3 B1304189 4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine CAS No. 396129-66-1](/img/structure/B1304189.png)

4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

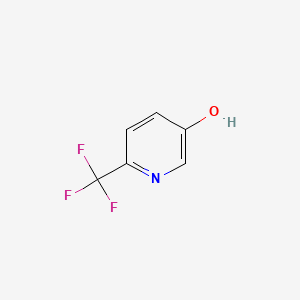

“4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine” is a complex organic compound. It contains a pyrazole ring, a pyridine ring, and a trifluoromethyl group. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its unique physical and chemical properties .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been explored in various studies . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique

Electrochemical Sensing

The compound has been used in the modification of electrode surfaces, leading to amplification of the electrochemical signal . A film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene was used to estimate the affinity for synthetic stimulants .

Detection of Synthetic Stimulants

The compound has shown potential in the detection of synthetic stimulants in forensic samples without prior pretreatment . The modified surface was characterized using Raman spectroscopy, which confirmed that the presence of the –PhCF3 group is important for the recognition of synthetic stimulants .

Pharmaceutical Applications

Trifluoromethyl group-containing compounds, such as this one, have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The trifluoromethyl group is considered a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .

Synthesis of FDA-Approved Drugs

The trifluoromethyl group has been featured in the synthesis of FDA-approved drugs over the past 20 years . This includes potential drug molecules for various diseases and disorders .

Fungicidal Activity

The trifluoromethyl-substituted pyridine derivative has shown higher fungicidal activity than chlorine and other derivatives . It is utilized in the synthesis of fluazinam, as a building block for the condensation .

Analgesic Potential

There is ongoing research into the potential of the compound for pain relief, although more studies are needed to confirm this .

Propriétés

IUPAC Name |

4-[5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3/c16-15(17,18)12-3-1-11(2-4-12)14-13(9-20-21-14)10-5-7-19-8-6-10/h1-9H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOMSTGDXQQIQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C3=CC=NC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382250 |

Source

|

| Record name | 4-[3-(4-trifluoromethyl-phenyl)-1H-pyrazol-4-yl]-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine | |

CAS RN |

396129-66-1 |

Source

|

| Record name | 4-[3-(4-trifluoromethyl-phenyl)-1H-pyrazol-4-yl]-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304118.png)

![2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304119.png)

![2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304120.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane](/img/structure/B1304135.png)